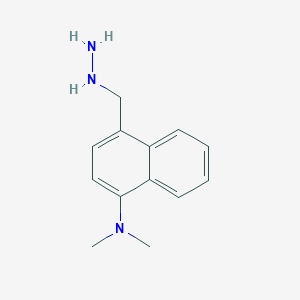
4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydrazinylmethyl group and two N,N-dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine typically involves the reaction of 4-chloromethylnaphthalene with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-chloromethylnaphthalene.
Reagent: Hydrazine hydrate.
Solvent: Ethanol.
Conditions: Reflux for several hours.
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydrazinylmethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a naphthalene ring.
4-(Hydrazinylmethyl)-N,N-dimethylaniline: Contains an aniline group instead of a naphthalene ring.
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is unique due to its naphthalene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
887592-86-1 |
|---|---|
Molekularformel |
C13H17N3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C13H17N3/c1-16(2)13-8-7-10(9-15-14)11-5-3-4-6-12(11)13/h3-8,15H,9,14H2,1-2H3 |
InChI-Schlüssel |
FYWQXZKODACSPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)


![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)

![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
